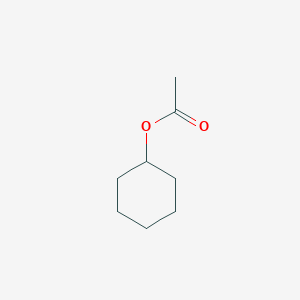
Cyclohexyl acetate
Cat. No. B165965
Key on ui cas rn:
622-45-7
M. Wt: 142.2 g/mol
InChI Key: YYLLIJHXUHJATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254721
Procedure details


Japanese Patent Application Laid-open No. 313447/1989 discloses an addition reaction of acetic acid with cyclohexene in the presence of both ZSM-5, a high silica content-zeolite, as a catalyst and water. According to this method, the reaction temperature is 120° C. and the reaction time is 4 hours resulting in the formation of cyclohexanol in a 12.5% yield and cyclohexyl acetate at most in a 65% yield. The reaction temperature is high and the catalytic activity is low.


[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1>O>[CH:1]1([OH:4])[CH2:2][CH2:7][CH2:6][CH2:5][CH2:10]1.[C:1]([O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCCCC1
|
Step Two
[Compound]
|
Name
|
zeolite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 120° C.
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
